molecular formula C16H13N3O6S B2988390 Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-23-0

Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2988390
CAS No.: 865247-23-0
M. Wt: 375.36
InChI Key: UTSSABUDNOEAMO-MSUUIHNZSA-N
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Description

Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring, a furan-2-carbonylimino substituent at the 2-position, and an ethyl acetate moiety at the 3-position. This structure combines electron-withdrawing (nitro) and electron-donating (furan) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, such as condensation of benzothiazole precursors with ethyl bromoacetate derivatives under reflux conditions, as observed in analogous syntheses of benzothiazole-acetate hybrids . Its structural complexity necessitates advanced characterization techniques like NMR, IR, and mass spectrometry for confirmation .

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-2-24-14(20)9-18-11-6-5-10(19(22)23)8-13(11)26-16(18)17-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSABUDNOEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate and analogous benzothiazole derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Features Applications/Findings
This compound (Target Compound) 6-nitro, 2-furan-2-carbonylimino, 3-ethyl acetate C₁₇H₁₃N₃O₆S 387.37 g/mol Electron-withdrawing nitro group; conjugated furan-imino system Potential antimicrobial/anticancer agent (inferred from benzothiazole pharmacophores)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-indole, 3-ethyl cyanoacetate C₂₀H₁₆N₄O₂S 392.43 g/mol Indole substituent; cyanoacetate group Synthesized via three-component reaction; biological activity not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃, 2-phenylacetamide C₁₆H₁₂F₃N₃OS 359.35 g/mol Strongly electron-withdrawing CF₃ group; amide linkage Patented for potential therapeutic uses (e.g., kinase inhibition)
Ethyl 2-[(2Z)-2-[(3,5-dinitrobenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate 6-sulfamoyl, 3,5-dinitrobenzoyl-imino, 3-ethyl acetate C₁₈H₁₅N₅O₉S₂ 509.47 g/mol Dual nitro and sulfamoyl groups; higher molecular weight Structural analog with enhanced solubility (sulfamoyl group)
Methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate 6-sulfamoyl, 2-imino, 3-methyl acetate C₁₀H₁₀N₄O₅S₂ 330.34 g/mol Sulfamoyl and imino groups; methyl ester Commercial availability suggests research use in drug discovery

Structural and Functional Analysis

In contrast, the trifluoromethyl (CF₃) group in offers metabolic stability and lipophilicity, favoring pharmacokinetics. The furan-2-carbonylimino moiety introduces π-conjugation, which may influence electronic properties and binding affinity compared to the indole substituent in , known for its role in serotonin receptor modulation.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous benzothiazoles, such as condensation of ethyl bromoacetate with benzothiazole intermediates under reflux (acetone, 5 hours, ~70% yield) . However, the inclusion of a nitro group may require nitration steps, increasing synthetic complexity compared to sulfamoyl or CF₃ derivatives .

Pharmacological Potential: While direct bioactivity data for the target compound are absent, benzothiazoles with nitro groups (e.g., antitumor agent PMX 610) show DNA intercalation and topoisomerase inhibition. The sulfamoyl variants are often explored for antimicrobial activity due to sulfonamide-based mechanisms .

Physicochemical Properties :

  • The ethyl acetate group in the target compound balances solubility and membrane permeability. In contrast, methyl esters (e.g., ) may reduce steric hindrance but lower bioavailability.

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